molecular formula C59H109N6O19P B8069238 Mifamurtide

Mifamurtide

货号: B8069238
分子量: 1237.5 g/mol
InChI 键: ZVLWUMPAHCEZAW-KRNLDFAISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Mifamurtide, also known as this compound, is an immunotherapeutic agent designed to stimulate the body’s immune system to target and destroy cancer cells. It is primarily used in the treatment of osteosarcoma, a type of bone cancer. This compound works by activating macrophages, a type of white blood cell, to attack cancer cells.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Mifamurtide involves the preparation of liposomal formulations containing the active ingredient, this compound. The process typically includes the following steps:

    Preparation of Lipid Film: A mixture of lipids is dissolved in an organic solvent and then evaporated to form a thin lipid film.

    Hydration: The lipid film is hydrated with an aqueous solution containing this compound, resulting in the formation of liposomes.

    Size Reduction: The liposomes are then subjected to size reduction techniques such as sonication or extrusion to achieve the desired particle size.

Industrial Production Methods: Industrial production of this compound involves large-scale liposome preparation using high-pressure homogenization or microfluidization techniques. These methods ensure uniform particle size and encapsulation efficiency. The final product is then sterilized and filled into vials for clinical use.

化学反应分析

Types of Reactions: Mifamurtide undergoes various chemical reactions, including:

    Oxidation: this compound can undergo oxidation reactions, particularly in the presence of reactive oxygen species.

    Hydrolysis: The compound is susceptible to hydrolysis under acidic or basic conditions, leading to the breakdown of the liposomal structure.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide and other peroxides are commonly used to study the oxidation of this compound.

    Hydrolyzing Agents: Acidic or basic solutions are used to induce hydrolysis reactions.

Major Products Formed:

    Oxidation Products: Oxidation of this compound can lead to the formation of various oxidized derivatives.

    Hydrolysis Products: Hydrolysis results in the breakdown of the liposomal structure and release of the active ingredient.

科学研究应用

Mifamurtide has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study liposomal drug delivery systems and their stability.

    Biology: Investigated for its role in activating macrophages and modulating the immune response.

    Medicine: Primarily used in the treatment of osteosarcoma, with ongoing research into its potential use in other types of cancer.

    Industry: Employed in the development of advanced drug delivery systems and immunotherapeutic agents.

作用机制

Mifamurtide exerts its effects by activating macrophages through the binding of this compound to specific receptors on the surface of these cells. This activation leads to the production of cytokines and other immune mediators that enhance the body’s ability to target and destroy cancer cells. The molecular targets involved include toll-like receptors and nucleotide-binding oligomerization domain-containing proteins.

相似化合物的比较

Mifamurtide is unique among immunotherapeutic agents due to its specific mechanism of action and liposomal formulation. Similar compounds include:

    BCG (Bacillus Calmette-Guérin): Used in the treatment of bladder cancer, BCG also activates the immune system but through different pathways.

    Interferons: These proteins modulate the immune response and are used in the treatment of various cancers and viral infections.

    Monoclonal Antibodies: Target specific antigens on cancer cells, providing a different approach to immunotherapy.

This compound stands out due to its ability to specifically activate macrophages and its use in a liposomal delivery system, which enhances its stability and efficacy.

生物活性

Mifamurtide, also known as L-MTP-PE, is a synthetic derivative of muramyl tripeptide (MTP) that has been primarily investigated for its immunostimulatory properties in the treatment of osteosarcoma. This article delves into its biological activity, mechanisms of action, clinical efficacy, and relevant case studies, supported by data tables and research findings.

This compound exerts its effects primarily through the activation of the immune system. It is believed to interact with the intracellular pattern recognition receptor NOD2, which is predominantly expressed in monocytes and macrophages. Upon binding, this compound stimulates these immune cells to produce pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, which play crucial roles in anti-tumor immunity .

Key Mechanisms:

  • NOD2 Activation: this compound activates NOD2, leading to enhanced immune responses.
  • Cytokine Release: It promotes the secretion of various cytokines that facilitate inflammation and immune activation.
  • Macrophage Polarization: this compound influences the polarization of macrophages towards a more pro-inflammatory M1 phenotype .

Clinical Efficacy

The clinical efficacy of this compound has been evaluated in several trials, particularly concerning its use in combination with chemotherapy for high-risk osteosarcoma patients. A notable phase II trial (Sarcome-13/OS2016) assessed its impact on event-free survival (EFS) in patients with localized osteosarcoma. The trial enrolled 126 patients and aimed to determine whether this compound could improve EFS compared to chemotherapy alone .

Summary of Clinical Trials

Trial Name Population Intervention Outcome
Sarcome-13/OS2016High-risk localized osteosarcomaThis compound + chemotherapyImproved EFS expected (HR=0.55)
MEMOS TrialAdvanced osteosarcomaThis compound monotherapySafety and efficacy outcomes assessed
INT-0133 StudyLocalized osteosarcomaThis compound + chemotherapyMixed results; FDA denial for use

Case Studies

In a non-randomized patient-access protocol study involving high-risk metastatic osteosarcoma patients, this compound was administered at a dose of 2 mg/m² twice weekly for 12 weeks, followed by weekly doses for 24 weeks. The study aimed to evaluate pharmacokinetics and patient outcomes. Results indicated that serum IL-6 levels peaked shortly after administration, correlating with immune activation .

Another significant study reported that this compound's efficacy was notably enhanced when combined with an anti-IL-10 antibody in vitro. This combination shifted the immune response from a pro-tumoral to a tumoricidal effect, demonstrating potential strategies for improving treatment outcomes in aggressive osteosarcoma cases .

Research Findings

Recent studies have highlighted various aspects of this compound's biological activity:

  • Cytotoxicity Against Tumor Cells: this compound has shown variable effectiveness against different osteosarcoma cell lines, particularly triggering MAPK and STAT3 signaling pathways in less aggressive variants .
  • Cytokine Dynamics: The treatment alters the IL-10/IL-6 ratio in macrophages co-cultured with tumor cells, suggesting a nuanced role in modulating immune responses based on tumor aggressiveness .

属性

IUPAC Name

[(2R)-3-[2-[[(2S)-2-[[(4R)-4-[[(2S)-2-[[(2R)-2-[(2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoyl]amino]propanoyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H109N6O19P/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-52(71)80-41-47(84-53(72)34-32-30-28-26-24-22-20-18-16-14-12-10-8-2)42-82-85(78,79)81-38-37-61-57(75)43(3)62-51(70)36-35-48(56(60)74)65-58(76)44(4)63-59(77)45(5)83-55(54(73)50(69)40-67)49(39-66)64-46(6)68/h39,43-45,47-50,54-55,67,69,73H,7-38,40-42H2,1-6H3,(H2,60,74)(H,61,75)(H,62,70)(H,63,77)(H,64,68)(H,65,76)(H,78,79)/t43-,44-,45+,47+,48+,49-,50+,54+,55+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVLWUMPAHCEZAW-KRNLDFAISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)C(C)NC(=O)CCC(C(=O)N)NC(=O)C(C)NC(=O)C(C)OC(C(C=O)NC(=O)C)C(C(CO)O)O)OC(=O)CCCCCCCCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)[C@H](C)NC(=O)CC[C@H](C(=O)N)NC(=O)[C@H](C)NC(=O)[C@@H](C)O[C@H]([C@H](C=O)NC(=O)C)[C@@H]([C@@H](CO)O)O)OC(=O)CCCCCCCCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H109N6O19P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

83541-33-7 (mono-Na salt), 84277-95-2 (Na salt), 90825-43-7 (mifamurtide salt/solvate)
Record name Mifamurtide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083461567
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID601028849
Record name Mifamurtide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601028849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1237.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83461-56-7
Record name MTP-PE
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83461-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mifamurtide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083461567
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mifamurtide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601028849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MIFAMURTIDE ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQD2NNX741
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mifamurtide
Reactant of Route 2
Mifamurtide
Reactant of Route 3
Mifamurtide
Reactant of Route 4
Mifamurtide
Reactant of Route 5
Reactant of Route 5
Mifamurtide
Reactant of Route 6
Reactant of Route 6
Mifamurtide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。